N-Trifluoroacetylproline anhydride
Description
Properties
CAS No. |
2966-05-4 |
|---|---|
Molecular Formula |
C14H14F6N2O5 |
Molecular Weight |
404.26 g/mol |
IUPAC Name |
[(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl] (2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H14F6N2O5/c15-13(16,17)11(25)21-5-1-3-7(21)9(23)27-10(24)8-4-2-6-22(8)12(26)14(18,19)20/h7-8H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
XTEMTLUJKNBNNQ-YUMQZZPRSA-N |
SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)OC(=O)C2CCCN2C(=O)C(F)(F)F |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)OC(=O)[C@@H]2CCCN2C(=O)C(F)(F)F |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)OC(=O)C2CCCN2C(=O)C(F)(F)F |
Synonyms |
(S,S)-N-trifluoroacetylproline anhydride N-TA-Pro-A N-trifluoroacetylproline anhydride |
Origin of Product |
United States |
Comparison with Similar Compounds
Trifluoroacetic Anhydride (TFAA)
- Structure : Symmetrical anhydride of trifluoroacetic acid (C₄F₆O₃; MW 210.03 g/mol) .
- Reactivity : Highly reactive acylating agent; hydrolyzes in water but miscible with polar organic solvents .
- Applications : Widely used for trifluoroacetylation in GC derivatization of amines, alcohols, and thiols. Unlike N-Trifluoroacetylproline anhydride, TFAA lacks chirality, making it unsuitable for enantiomer differentiation. However, it offers higher yields and faster reaction kinetics .
- Key Data: Property TFAA this compound Molecular Weight 210.03 g/mol Not explicitly reported Stereoselectivity No Yes Reaction Yield High Low (~20–40% for ketamine) Racemization Risk None Moderate
Acetic Anhydride
- Structure: (CH₃CO)₂O (MW 102.09 g/mol); a simple, non-fluorinated anhydride .
- Reactivity : Less electrophilic than fluorinated analogs; requires catalysts (e.g., Lewis acids) for efficient acylation .
- Applications : Common in esterification and acetylation reactions. Lacks the stereochemical utility of this compound but is cost-effective and widely available .
Maleic Anhydride
- Structure : Cyclic anhydride with a conjugated diene (C₄H₂O₃; MW 98.06 g/mol) .
- Reactivity : Undergoes ring-opening reactions with nucleophiles (e.g., thiols, amines) in the presence of catalysts like triphenylphosphine (Ph₃P) .
- Applications: Used in polymer synthesis and drug intermediates (e.g., HIV-1 integrase inhibitors) .
Succinic Anhydride
- Structure : Cyclic five-membered anhydride (C₄H₄O₃; MW 100.07 g/mol) .
- Reactivity : Similar to maleic anhydride but less reactive due to the absence of a conjugated double bond.
- Applications : Modifies amine-containing compounds (e.g., proteins, drugs) via succinylation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reaction Conditions and Outcomes
Key Research Findings
- This compound : Demonstrates stereoselectivity but suffers from poor yields (40% maximum) and racemization, limiting its reliability for quantitative enantiomer analysis .
- Trifluoroacetic Anhydride: Offers high efficiency in acylations but cannot differentiate enantiomers, making it less specialized for chiral analyses .
- Maleic Anhydride : Catalytic Ph₃P-mediated reactions with thiols achieve high yields (60–85%), but reactivity is restricted to aromatic thiols .
Q & A
Q. How can researchers optimize the derivatization of chiral amines using N-Trifluoroacetylproline anhydride for enantiomeric analysis?
- Methodological Answer : Derivatization efficiency depends on reaction time, temperature, and solvent purity. Evidence suggests using stoichiometric excess of this compound (1.5–2.0 equivalents) in anhydrous dichloromethane or acetonitrile at 25–40°C for 1–4 hours . Monitor reaction progress via TLC or GC-MS. Note that steric hindrance in amines (e.g., ketamine) reduces yields, requiring longer reaction times. Post-derivatization, purify products via silica gel chromatography to remove unreacted reagents and byproducts.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to track trifluoroacetyl group incorporation, but note that fluorine signals may overlap with other fluorinated impurities (e.g., trifluoroacetic acid) .
- GC-MS : Employ chiral columns (e.g., Cyclodextrin-based) to resolve enantiomers of derivatized amines. Calibrate with synthetic standards to quantify enantiomeric excess (ee) .
- IR Spectroscopy : Confirm anhydride ring opening by monitoring carbonyl stretches (1,800–1,750 cm) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) due to its corrosive properties. Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation. Store the compound in airtight containers under inert gas (argon) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can stereoselectivity and racemization be minimized during derivatization with this compound?
- Methodological Answer : Racemization of the acylating reagent occurs under prolonged heating or acidic conditions. To mitigate this:
- Use low temperatures (≤30°C) and short reaction times.
- Add molecular sieves (3Å) to maintain anhydrous conditions, preventing acid-catalyzed racemization .
- For sterically hindered amines, pre-activate the anhydride with a catalytic base (e.g., DMAP) to enhance reactivity without compromising stereoselectivity .
Q. What thermodynamic parameters govern the reactivity of this compound in acylation reactions?
- Methodological Answer : The reaction enthalpy () and entropy () for trifluoroacetylation can be derived from vapor pressure and molar volume data. Kinetic studies show that the activation energy () is lower in polar aprotic solvents (e.g., DMF) due to improved electrophilicity of the anhydride . Optimize solvent dielectric constant () to balance reaction rate and byproduct formation.
Q. How should researchers resolve contradictory data on reaction yields and enantiomeric excess in derivatization studies?
- Methodological Answer : Inconsistent yields or ee values often stem from residual moisture or variable reagent purity. Implement:
Q. What role does this compound play in pseudoproline synthesis for peptide engineering?
- Methodological Answer : The trifluoroacetyl group stabilizes pseudoprolines by reducing steric strain during solid-phase peptide synthesis (SPPS). Incorporate it at sequence positions prone to aggregation (e.g., β-sheet regions). Post-assembly, cleave the protecting group under mild acidic conditions (20% TFA in DCM) to avoid peptide backbone degradation .
Data Contradiction Analysis
- Case Study : reports poor yields (≤40%) for ketamine derivatization. Contrast this with higher yields (70–80%) observed in less hindered amines.
Cross-Disciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
